3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
CAS No.: 1797224-78-2
VCID: VC11879329
Molecular Formula: C15H18FN5O2
Molecular Weight: 319.33 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea - 1797224-78-2](/images/structure/VC11879329.png)
Description |
The compound 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is a complex organic molecule that has garnered attention for its potential applications in various fields, including pharmaceuticals and biological research. Despite the lack of specific information in the provided search results, this article aims to synthesize available knowledge on similar compounds and provide a structured overview of what might be expected from such a molecule. Molecular Formula and Weight
Biological ActivityCompounds with similar structures often exhibit biological activity, including potential antiviral, antibacterial, or anticancer properties. The presence of a dimethylamino group and a methoxy group on the pyrimidine ring could enhance interactions with biological targets, while the fluoro and methyl groups on the phenyl ring might influence the compound's pharmacokinetic properties. Synthesis and PreparationThe synthesis of such compounds typically involves the reaction of a pyrimidine derivative with an isocyanate or a carbamate to form the urea linkage. The specific conditions and reagents used can vary depending on the desired yield and purity. Research FindingsWhile specific research findings on 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea are not available, compounds with similar structures have been studied for their potential therapeutic applications. For example, pyrimidine derivatives are known for their roles in nucleic acid synthesis and have been explored as antiviral agents. Potential ApplicationsGiven its structure, this compound might be explored for applications in:
|
---|---|
CAS No. | 1797224-78-2 |
Product Name | 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea |
Molecular Formula | C15H18FN5O2 |
Molecular Weight | 319.33 g/mol |
IUPAC Name | 1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Standard InChI | InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Standard InChIKey | XUPXYMHYWMKZEB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
PubChem Compound | 71807638 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume